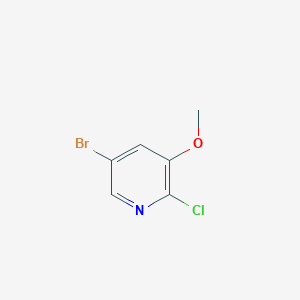

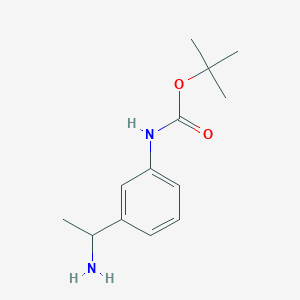

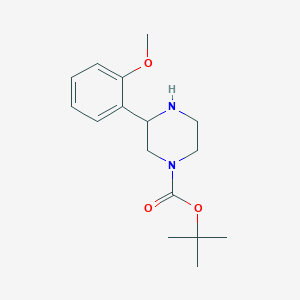

4-Amino-N-isopropyl-3-methylbenzamide

Übersicht

Beschreibung

The compound 4-Amino-N-isopropyl-3-methylbenzamide is a derivative of benzamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics of 4-Amino-N-isopropyl-3-methylbenzamide.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions and catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved by acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation using Raney Nickel as a catalyst under specific conditions, yielding high product percentages . This method could potentially be adapted for the synthesis of 4-Amino-N-isopropyl-3-methylbenzamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and optimized using density functional theory (DFT). For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the molecular structure of 4-Amino-N-isopropyl-3-methylbenzamide could be analyzed using these techniques to gain insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including intramolecular cyclizations and hydrogen bonding interactions. For instance, the synthesis of 4-substituted 5-nitroisoquinolin-1-ones from N-(2-alkenyl)-2-halo-3-nitrobenzamides involved Pd-catalyzed cyclizations . The ability to form different hydrogen bond interactions, as seen in the crystal structures of (N-pyridylmethylene)aminobenzamides, indicates structural flexibility that could be beneficial for co-crystallization reactions . These reactions could be relevant to the chemical behavior of 4-Amino-N-isopropyl-3-methylbenzamide in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different functional groups, such as amino and methoxy groups, can significantly affect these properties. For example, the antiproliferative activity of a benzamide derivative against various cancer cell lines was attributed to its molecular structure, as determined by molecular docking studies . The physical and chemical properties of 4-Amino-N-isopropyl-3-methylbenzamide would need to be empirically determined, but insights from similar compounds can provide a preliminary understanding of its behavior.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Kinesin Spindle Protein Inhibitor in Cancer Treatment: A related compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent kinesin spindle protein (KSP) inhibitor. It demonstrates significant potential in arresting cells in mitosis, leading to monopolar spindle phenotype and cellular death, indicating its usefulness in cancer therapy (Theoclitou et al., 2011).

Chemical Synthesis and Optimization

Synthesis for Androgen Receptor Antagonists

In the synthesis of MDV3100, a potent androgen receptor antagonist, compounds structurally related to 4-Amino-N-isopropyl-3-methylbenzamide are used as intermediates, showcasing its relevance in the synthesis of pharmacologically significant molecules (Li Zhi-yu, 2012).

Optimization in Antineoplastic Drug Synthesis

N-isopropyl-4-methylbenzamide, a related compound, is used in the optimized synthetic process of the antineoplastic drug procarbazine. This demonstrates the compound's importance in the efficient synthesis of clinically important drugs (Chen He-ru, 2012).

Neurological Research

- Anticonvulsant Activities: A series of 4-aminobenzamides, structurally similar to 4-Amino-N-isopropyl-3-methylbenzamide, were synthesized and evaluated for their anticonvulsant effects. These compounds showed promising results against seizures in preclinical models, suggesting their potential application in neurological disorders (Clark et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-3-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNCBCWEWIPAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588237 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-isopropyl-3-methylbenzamide | |

CAS RN |

926257-94-5 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)

![(Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B1284470.png)

![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)

![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)